molecular formula C8H9N3O B8696003 2-ethoxy-3H-imidazo[4,5-b]pyridine

2-ethoxy-3H-imidazo[4,5-b]pyridine

Cat. No.: B8696003
M. Wt: 163.18 g/mol
InChI Key: WWRPMKVRPHIVTL-UHFFFAOYSA-N
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Description

Significance of Imidazo[4,5-b]pyridine as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The imidazo[4,5-b]pyridine framework is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active molecules. researchgate.netuctm.edu The versatility of this scaffold allows for the synthesis of a diverse library of compounds through various substitution patterns, leading to a broad spectrum of biological activities. nih.govmdpi.com Its importance is underscored by its role in the development of agents targeting a range of diseases. uctm.edunih.gov The development of new synthetic methodologies to construct and functionalize the imidazo[4,5-b]pyridine core remains an active area of research, aiming for more efficient and environmentally friendly processes. acs.orgresearchgate.net

Structural Analogy to Purines and its Implications for Biological Activity Research

A key factor driving the interest in imidazo[4,5-b]pyridines is their structural resemblance to naturally occurring purines, such as adenine (B156593) and guanine. mdpi.comnih.gov This similarity allows them to act as bioisosteres, meaning they can interact with biological targets that normally bind purines, such as enzymes and receptors. uctm.edu This mimicry has led to the exploration of imidazo[4,5-b]pyridine derivatives as potential inhibitors of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govvietnamjournal.ru The ability to modify the scaffold at various positions enables the fine-tuning of its biological activity and selectivity. nih.gov

Overview of Current Research Trajectories for 2-ethoxy-3H-imidazo[4,5-b]pyridine and Related Imidazo[4,5-b]pyridine Derivatives

Current research on imidazo[4,5-b]pyridine derivatives is multifaceted, exploring a wide range of potential therapeutic applications. These include investigations into their roles as:

Anticancer agents: Many studies focus on the antiproliferative activity of these compounds against various cancer cell lines. mdpi.comnih.gov

Antimicrobial agents: Researchers are exploring their potential to combat bacterial and fungal infections. nih.govscispace.com

Antiviral agents: The structural similarity to purines makes them candidates for antiviral drug discovery. mdpi.comnih.gov

Enzyme inhibitors: Beyond kinases, these derivatives are being investigated as inhibitors of other enzymes, such as those involved in metabolic diseases. nih.gov

Central Nervous System (CNS) agents: Their ability to interact with receptors in the brain has prompted research into their potential for treating neurological disorders. uctm.edu

Specifically for this compound, while it is a known chemical entity, detailed public research on its specific biological activities is less extensive compared to other derivatives. However, its synthesis and the exploration of its chemical space are part of the broader effort to understand the structure-activity relationships within the imidazo[4,5-b]pyridine class. The ethoxy group at the 2-position represents one of many possible modifications that can influence the compound's properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-ethoxy-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3O/c1-2-12-8-10-6-4-3-5-9-7(6)11-8/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

WWRPMKVRPHIVTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 3h Imidazo 4,5 B Pyridine and Its Imidazo 4,5 B Pyridine Core

Classical and Established Synthetic Routes to Imidazo[4,5-b]pyridines

Established synthetic methodologies for the construction of the imidazo[4,5-b]pyridine ring system have traditionally relied on cyclization reactions of appropriately substituted pyridine (B92270) precursors.

One of the most common and direct methods for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds or their equivalents. nih.gov The nature of the carbonyl-containing reagent dictates the substituent at the 2-position of the resulting imidazopyridine ring.

The reaction with formic acid or its derivatives, such as triethyl orthoformate, typically leads to the formation of the unsubstituted imidazo[4,5-b]pyridine. For instance, the condensation of 3,4-diaminopyridine (B372788) (to form the isomeric imidazo[4,5-c]pyridine) catalyzed by ytterbium triflate with triethyl orthoformate has been reported to produce yields ranging from 32% to 99%. nih.gov A similar reaction of 2,3-diaminopyridine with the sodium bisulfite adduct of various benzaldehydes has been used to synthesize 2-substituted imidazo[4,5-b]pyridines. nih.gov To synthesize the target compound, 2-ethoxy-3H-imidazo[4,5-b]pyridine, a suitable C1-electrophile bearing an ethoxy group, such as diethyl carbonate or ethyl-ethoxy-formimidate, would be condensed with 2,3-diaminopyridine.

Table 1: Examples of Condensation Reactions for Imidazo[4,5-b/c]pyridine Synthesis

Starting DiamineReagentCatalyst/ConditionsProduct TypeYield (%)Reference
3,4-DiaminopyridineTriethyl orthoformateYtterbium triflateImidazo[4,5-c]pyridine32-99 nih.gov
2,3-DiaminopyridineSubstituted Benzaldehydes (Na₂S₂O₅ adduct)Heat2-Aryl-imidazo[4,5-b]pyridineN/A nih.gov
5-Bromopyridine-2,3-diamineSubstituted AldehydesMicrowave irradiation6-Bromo-2-substituted-imidazo[4,5-b]pyridineHigh scispace.com

An alternative strategy involves the one-pot reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov This method proceeds through the reduction of the nitro group to an amino group, which then condenses with the carbonyl compound to form the imidazole (B134444) ring.

For example, the reaction of 2-nitro-3-aminopyridine with various aldehydes in the presence of sodium dithionite (B78146) (a reducing agent) has been used to prepare a series of imidazo[4,5-b]pyridine derivatives. researchgate.net Similarly, ketones can be reacted with 2-nitro-3-aminopyridine using stannous chloride (SnCl₂) in formic acid. nih.gov This reaction is presumed to proceed via formylation of the aniline (B41778) nitrogen, followed by nitro reduction and cyclization. nih.gov A reusable heterogeneous catalyst, Al³⁺-exchanged K10 montmorillonite (B579905) clay, has also been effectively used for this transformation, yielding products in the 80-93% range. nih.gov

The precursor, 2-nitro-3-aminopyridine, can be synthesized by nitrating N,N'-di-(3-pyridyl)-urea, which is obtained from 3-aminopyridine (B143674) and urea. google.com Another route involves the nitration of 2-aminopyridine, though this often results in a mixture of isomers that are difficult to separate. orgsyn.org

Table 2: Reductive Cyclization for Imidazo[4,5-b]pyridine Synthesis

Nitro-amino PrecursorCarbonyl CompoundCatalyst/Reducing AgentSolvent/ConditionsYield (%)Reference
2-Nitro-3-aminopyridineAryl aldehydesSodium dithionite (Na₂S₂O₂)N/AGood researchgate.net
2-Nitro-3-aminopyridineSubstituted acetophenonesSnCl₂·2H₂OFormic acidN/A nih.gov
2-Nitro-3-aminopyridineKetonesAl³⁺-K10 montmorillonite clayN/A80-93 nih.gov

Oxidative cyclization represents another, albeit less common, pathway to fused imidazole systems. In this approach, the imidazole ring is formed under oxidative conditions, often employing a metal catalyst and an oxidant like air or oxygen. For the related imidazo[1,2-a]pyridine (B132010) isomers, copper-catalyzed oxidative coupling of 2-aminopyridines with nitroalkenes using aerial oxygen as the terminal oxidant has been demonstrated to be effective. rsc.org This reaction proceeds through a Michael addition followed by an intramolecular cyclization. rsc.org While direct examples for the synthesis of the imidazo[4,5-b]pyridine core via oxidative cyclization are not as prevalent, the underlying principles suggest it as a viable synthetic route, potentially by reacting 2,3-diaminopyridine with aldehydes under aerobic, copper-catalyzed conditions.

Modern and Catalytic Approaches in Imidazo[4,5-b]pyridine Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, atom economy, and functional group tolerance. rsc.org These approaches are particularly valuable for the functionalization of heterocyclic cores like imidazo[4,5-b]pyridine.

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for modifying heterocyclic scaffolds. nih.govbits-pilani.ac.in These methods allow for the introduction of various substituents onto the pre-formed imidazo[4,5-b]pyridine ring system, enabling the synthesis of diverse chemical libraries for applications such as drug discovery. nih.govnih.gov

Direct C-H arylation is a powerful technique that avoids the need for pre-functionalization (e.g., halogenation) of the heterocyclic substrate. rsc.org Palladium catalysts are commonly employed to facilitate the coupling between a C-H bond on the imidazo[4,5-b]pyridine ring and an aryl or heteroaryl halide. beilstein-journals.orgrsc.org

The Suzuki cross-coupling reaction, which couples an organohalide with a boronic acid, is a prominent example of a palladium-catalyzed reaction used to functionalize the imidazo[4,5-b]pyridine core. nih.gov For instance, various 2-phenyl, 6-phenyl, and 2,6-diphenyl substituted imidazo[4,5-b]pyridines have been successfully synthesized using this method. nih.gov The reaction conditions are optimized to achieve high yields and regioselectivity. nih.gov Research has also shown that direct C-H arylation of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold can be achieved at the 3-position with aryl bromides using a palladium catalyst and a base. nih.gov A similar regioselectivity could be anticipated for the imidazo[4,5-b]pyridine system, allowing for targeted functionalization.

Table 3: Palladium-Catalyzed Functionalization of Imidazopyridine Scaffolds

HeterocycleCoupling PartnerCatalyst SystemReaction TypeKey FeatureReference
2,6-Dichloro-imidazo[4,5-b]pyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Suzuki CouplingSynthesis of 2,6-diphenyl derivatives nih.gov
Imidazo[1,2-a]pyrimidineAryl bromidesPd(OAc)₂ / P(t-Bu)₃·HBF₄Direct C-H ArylationRegioselective arylation at C-3 nih.gov
Imidazo[1,5-a]pyridineAryl bromidesPd(OAc)₂ / PCy₃·HBF₄Direct C-H ArylationRegioselective arylation at C-3 nih.gov
2-QuinolinecarboxyamideN-Aryl bromide (intramolecular)Pd(OAc)₂ / PPh₃Intramolecular C-H ArylationCyclization to form fused systems beilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Copper-Catalyzed Carbonylation and Alkynylation Methodologies

Copper-catalyzed reactions are pivotal in the synthesis of imidazo[4,5-b]pyridines and related heterocyclic systems. These methods offer efficient ways to form carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Carbonylation: While direct copper-catalyzed carbonylation on the imidazo[4,5-b]pyridine core is not extensively documented in the provided results, copper catalysis is crucial in related amidation reactions that are precursors to the imidazo[4,5-c]pyridine system. nih.gov For instance, copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine has been used to synthesize N-aryl substrates, which can then undergo cyclization to form the imidazole ring. nih.gov This highlights the utility of copper in facilitating the formation of key amide bonds necessary for building the heterocyclic scaffold.

Copper-Catalyzed Alkynylation: Copper(I)-catalyzed cross-coupling reactions provide a facile and efficient method for the N-alkynylation of various azoles, including imidazoles. acs.org This methodology can be applied to the imidazo[4,5-b]pyridine scaffold to introduce alkynyl groups. The use of polyethylene (B3416737) glycol (PEG) as a solvent and a potential stabilizing ligand for Cu(I) has been shown to give superior yields, especially with microwave irradiation. acs.org Furthermore, copper-catalyzed cycloaddition of alkynes with 4-bromosydnones offers a regioselective route to polysubstituted pyrazoles, demonstrating the versatility of copper in alkyne chemistry. nih.gov A one-pot copper-catalyzed procedure using air as an oxidant allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org

Microwave-Assisted Synthesis Protocols for Imidazo[4,5-b]pyridines

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsci-hub.se This approach has been successfully applied to the synthesis of various imidazo[4,5-b]pyridine derivatives and related heterocyclic systems.

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation. nih.govsci-hub.se

Improved Yields: In many cases, microwave heating leads to higher product yields. nih.govsci-hub.se

Greener Chemistry: The efficiency of microwave heating can lead to reduced energy consumption and the use of greener solvents. rsc.orgnih.gov

For example, the synthesis of dihydrobenzo rsc.orgnih.govimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within 2 minutes under microwave irradiation. nih.gov Similarly, a series of imidazo[1,2-a]pyridine derivatives were synthesized in a 60-second reaction with yields ranging from 24% to 99%. sci-hub.se Microwave-assisted one-pot sequential routes have also been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines. rsc.org

One-Pot Multicomponent Reactions for Imidazo[4,5-b]pyridine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, without the need to isolate intermediates. acs.orgmdpi.comsharif.edu This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.

Several MCRs have been developed for the synthesis of the imidazo[4,5-b]pyridine scaffold and its analogs. A notable example is the tandem SNAr reaction–reduction–condensation sequence starting from 2-chloro-3-nitropyridine (B167233). acs.org This method allows for the construction of functionalized imidazo[4,5-b]pyridines with diverse substituents at the N-1 and C-2 positions in a single chromatographic purification step. acs.org Another approach involves a copper-catalyzed one-pot multicomponent reaction of N-pyridyl imines, which acts as a directing group, to afford valuable imidazo[4,5-b]pyridines. researchgate.net The Groebke–Blackburn–Bienaymé (GBB-3CR) is another versatile MCR used to synthesize imidazo[1,2-a]pyridines functionalized with azides, which can serve as platforms for further chemical transformations. mdpi.comresearchgate.net

Regioselective Synthesis and Functionalization Strategies for Imidazo[4,5-b]pyridines

The control of regioselectivity is a critical aspect of synthesizing substituted imidazo[4,5-b]pyridines, as the biological activity of these compounds is often highly dependent on the substitution pattern. nih.gov

Control of Substitution Patterns on the Imidazo[4,5-b]pyridine Ring System

Achieving regioselective functionalization of the imidazo[4,5-b]pyridine ring system can be challenging. However, various strategies have been developed to control the position of substituents. One common approach involves the condensation of appropriately substituted 2,3-diaminopyridines with carbonyl compounds. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have proven to be powerful tools for the regioselective introduction of substituents at specific positions of the imidazo[4,5-b]pyridine core. mdpi.comnih.gov For instance, Suzuki coupling has been employed for the successful phenylation of 2-phenyl, 6-phenyl, and 2,6-diphenyl substituted imidazo[4,5-b]pyridines. nih.gov

Direct C-H arylation is another important method for regioselective functionalization. For example, N3-MEM-protected imidazo[4,5-b]pyridines undergo efficient C2-functionalization via direct C-H arylation, allowing for the preparation of 2,7- and 2,6-disubstituted derivatives. nih.gov

Role of Protecting Groups in Directing Regioselectivity (e.g., N3-MEM Protection)

Protecting groups play a crucial role in directing the regioselectivity of reactions on the imidazo[4,5-b]pyridine ring system. By temporarily blocking one reactive site, a protecting group can direct a subsequent reaction to another specific position.

A prime example is the use of the 2-(methoxyethoxy)methyl (MEM) group to protect the N3 position of the imidazole ring. nih.gov This N3-MEM protection facilitates the regioselective C2-arylation of imidazo[4,5-b]pyridines via a direct C-H activation mechanism, likely involving a concerted-metallation-deprotonation pathway facilitated by copper(I) iodide. nih.gov This strategy allows for the synthesis of a variety of 2-substituted imidazo[4,5-b]pyridines, which can then be further functionalized after deprotection. nih.gov

Specific Synthetic Pathways to 2-Alkoxy-Substituted Imidazo[4,5-b]pyridines, including this compound

The synthesis of 2-alkoxy-substituted imidazo[4,5-b]pyridines, such as this compound, can be achieved through several synthetic routes. One common strategy involves the reaction of a 2-halo-imidazo[4,5-b]pyridine intermediate with an alkoxide.

A general pathway to 2-alkoxy-substituted imidazo[4,5-b]pyridines is outlined below:

Formation of the Imidazo[4,5-b]pyridine Core: This is typically achieved by the condensation of a substituted 2,3-diaminopyridine with a suitable one-carbon synthon, such as formic acid or an aldehyde. mdpi.com

Halogenation at the C2 Position: The resulting imidazo[4,5-b]pyridine can be halogenated at the C2 position, for example, by using phosphoryl chloride or a combination of formic acid and a halogenating agent like carbon tetrabromide or N-iodosuccinimide. mdpi.com

Nucleophilic Substitution with an Alkoxide: The 2-halo-imidazo[4,5-b]pyridine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an alkoxide, such as sodium ethoxide, to yield the desired 2-alkoxy-substituted product.

An alternative approach involves the regioselective nucleophilic substitution of a suitable pyridine precursor. For example, the synthesis of a related 2-chloro derivative involved the regioselective nucleophilic substitution with an allyl alkoxide at the 2-position of 4-amino-2,6-dimethoxypyridine, followed by deallylation and chlorination. researchgate.net This 2-chloro intermediate could then potentially react with an ethoxide to form the 2-ethoxy derivative.

The table below summarizes some of the synthetic methodologies discussed:

Methodology Description Key Features Reference(s)
Copper-Catalyzed AlkynylationCu(I)-catalyzed cross-coupling for N-alkynylation of the imidazole ring.Efficient C-N bond formation, compatible with microwave irradiation. acs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Rapid reaction times, improved yields, greener conditions. nih.govsci-hub.sersc.orgnih.gov
One-Pot Multicomponent ReactionsFormation of complex molecules from multiple starting materials in a single step.High efficiency, reduced waste, time and energy saving. researchgate.netacs.orgmdpi.comsharif.edu
Regioselective C-H ArylationDirect functionalization of a C-H bond at a specific position.Atom-economical, avoids pre-functionalization. nih.gov
N3-MEM ProtectionUse of the MEM group to direct regioselectivity.Enables selective C2-functionalization. nih.gov
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group (e.g., halide) by a nucleophile (e.g., alkoxide).A common method for introducing alkoxy groups. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques in Imidazo 4,5 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-ethoxy-3H-imidazo[4,5-b]pyridine, ¹H and ¹³C NMR would provide detailed information about its proton and carbon framework.

In a hypothetical ¹H NMR spectrum, the ethoxy group would be expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with coupling between them. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns being indicative of their positions on the heterocyclic core.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbon of the ethoxy group attached to the imidazole ring would be significantly deshielded. The carbons within the fused heterocyclic system would have characteristic chemical shifts influenced by the nitrogen atoms and the fused ring structure. For instance, in pyridine itself, the carbon atoms adjacent to the nitrogen (C2/C6) are typically found at a lower field than the other carbons.

Table 1: Predicted NMR Data for this compound

Technique Predicted Chemical Shifts (δ, ppm) and Multiplicities
¹H NMRAromatic protons (pyridine and imidazole rings): δ 7.0-8.5 (multiplets); Ethoxy -OCH₂-: δ 4.2-4.6 (quartet); Ethoxy -CH₃: δ 1.3-1.6 (triplet)
¹³C NMRAromatic and imidazole carbons: δ 110-160; Ethoxy -OCH₂-: δ 60-70; Ethoxy -CH₃: δ 14-18

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS would be crucial for confirming its molecular formula (C₈H₉N₃O).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information, with expected cleavages at the ethoxy group and within the heterocyclic ring system.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Predicted m/z Values
MS (EI)[M]⁺ corresponding to the molecular weight
HRMS (ESI)[M+H]⁺ with a high-precision mass measurement confirming the formula C₈H₁₀N₃O⁺

X-Ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a crystalline sample of this compound, this technique would confirm the planar structure of the fused imidazopyridine ring system and the orientation of the ethoxy substituent. For related, more complex imidazo[4,5-b]pyridine derivatives, X-ray diffraction has been used to determine dihedral angles between the imidazopyridine core and other substituents. For instance, in one study, the imidazopyridine ring system was found to be nearly perpendicular to an attached benzene (B151609) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the ethoxy group, C=N and C=C stretching vibrations from the fused heterocyclic system, and a strong C-O stretching band for the ether linkage. The N-H stretching of the imidazole ring would also be a key diagnostic peak.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (imidazole)3200-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=N and C=C Stretch1500-1650
C-O Stretch (ether)1200-1260

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds.

Flash Chromatography is a common preparative technique used to purify multigram quantities of a compound. For this compound, a silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) would likely be an effective solvent system for its purification from reaction mixtures.

Thin Layer Chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of reactions and to determine the appropriate solvent system for flash chromatography. The retention factor (Rf) value on a TLC plate would provide a preliminary indication of the compound's polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the presence and purity of the target compound in a complex mixture, providing both retention time and mass-to-charge ratio data.

Mechanistic Studies of Chemical Reactions Involving 2 Ethoxy 3h Imidazo 4,5 B Pyridine and Its Precursors/derivatives

Elucidation of Reaction Mechanisms for Imidazo[4,5-b]pyridine Core Formation

The construction of the fused imidazo[4,5-b]pyridine ring system is the cornerstone of synthesizing derivatives like 2-ethoxy-3H-imidazo[4,5-b]pyridine. This is typically achieved by forming the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. acs.org The most common strategies involve the cyclization of substituted 2,3-diaminopyridines with various carbonyl-containing compounds. nih.gov

Reductive cyclization offers a powerful one-step method for synthesizing the imidazo[4,5-b]pyridine core, starting from precursors like 2-nitro-3-aminopyridine. mdpi.com This approach involves the simultaneous reduction of a nitro group and cyclization with an aldehyde or ketone.

A common reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). mdpi.com The reaction of 2-nitro-3-aminopyridine with an aldehyde in the presence of aqueous Na₂S₂O₄ leads to the formation of 3H-imidazo[4,5-b]pyridines. The proposed mechanism begins with the nucleophilic attack of the amino group on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by dehydration to form a Schiff base (imine). Subsequently, the nitro group is reduced by sodium dithionite to a nitroso and then a hydroxylamino group, which finally condenses with the imine intramolecularly to form the imidazole ring after dehydration.

Another established method utilizes stannous chloride (SnCl₂·2H₂O) as the reductant, particularly for the reaction between 2-nitro-3-aminopyridine and ketones. mdpi.com The reaction is often carried out in the presence of an acid, such as formic acid. The proposed mechanism suggests an initial formylation of the aniline (B41778) nitrogen, which is believed to facilitate the subsequent reduction of the nitro group by SnCl₂. mdpi.com This is followed by intramolecular cyclization and dehydration to yield the final 1H-imidazo[4,5-b]pyridine product. mdpi.com A new synthetic route also describes the reductive cyclisation of 4-nitro-1H-imidazol-5-yl dicarbonyl and tricarbonyl compounds to form imidazo[4,5-b]pyridinone derivatives using catalytic hydrogenation over palladium or sodium borohydride (B1222165) with palladium. rsc.org

A one-pot tandem process starting from 2-chloro-3-nitropyridine (B167233) provides an efficient, environmentally friendly route in a water-isopropanol medium. acs.org This sequence involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by the in-situ reduction of the nitro group, and subsequent condensation with an aldehyde. The reaction is believed to proceed via the formation of an imine, which then undergoes cyclization and aromatization to yield the imidazo[4,5-b]pyridine scaffold. acs.org

Table 1: Reductive Cyclization Methods for Imidazo[4,5-b]pyridine Synthesis

Starting Material Reagents Product Type Proposed Mechanistic Steps Reference
2-nitro-3-aminopyridine, Aldehyde Na₂S₂O₄, H₂O 3H-imidazo[4,5-b]pyridines Imine formation, Nitro reduction, Intramolecular cyclization, Dehydration mdpi.com
2-nitro-3-aminopyridine, Ketone SnCl₂·2H₂O, Formic Acid 1H-imidazo[4,5-b]pyridines Formylation of aniline, Nitro reduction, Cyclization mdpi.com
4-nitro-1H-imidazol-5-yl carbonyls H₂, Pd or NaBH₄, Pd Imidazo[4,5-b]pyridinones Reduction of nitro group, Intramolecular cyclization rsc.org

Oxidative cyclization represents an alternative strategy for forming the imidazo[4,5-b]pyridine core, typically starting from a diaminopyridine and an aldehyde. This method avoids the need for pre-installed reducible groups like nitro functions.

One approach involves the reaction of 2,3-diaminopyridine (B105623) with substituted aryl aldehydes. nih.gov The reaction can proceed via an air oxidative cyclocondensation, for instance in water under thermal conditions, without the need for an external oxidizing agent. mdpi.com The proposed mechanism involves the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde. The second amino group then attacks the imine carbon, leading to a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate is subsequently oxidized to the aromatic imidazo[4,5-b]pyridine system, with atmospheric oxygen serving as the oxidant. mdpi.com

In other cases, a chemical oxidant is explicitly added to facilitate the aromatization step. For example, the cyclocondensation of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) can be carried out in the presence of p-benzoquinone as the oxidant to yield 5-bromo-2-phenylimidazo[4,5-b]pyridines. mdpi.com Similarly, sulfur has been proposed as an oxidizing agent in the synthesis of 2-arylimidazopyridines from o-diaminopyridines and aromatic aldehydes. researchgate.net

Transition-metal catalysis, particularly with palladium, has become a vital tool for the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold. researchgate.netnih.gov These methods offer high efficiency and regioselectivity. organic-chemistry.org

A prominent example is the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by in-situ cyclization and dehydration. organic-chemistry.org The catalytic cycle for this transformation is believed to begin with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the 2-chloro-3-aminopyridine. The resulting palladium(II) complex then undergoes ligand exchange with the primary amide. Subsequent reductive elimination forms the C-N bond, yielding an N-acylated diaminopyridine intermediate and regenerating the palladium(0) catalyst. This intermediate then undergoes intramolecular cyclization and dehydration to furnish the final imidazo[4,5-b]pyridine product. organic-chemistry.org The choice of ligand, such as Me₄tBu-XPhos, is crucial for the efficiency of this process. organic-chemistry.org

Suzuki cross-coupling reactions are also widely used for introducing aryl or heteroaryl substituents onto the imidazo[4,5-b]pyridine core. nih.govmdpi.com The catalytic cycle for the Suzuki coupling typically involves:

Oxidative Addition: The Pd(0) catalyst adds to the halo-imidazo[4,5-b]pyridine (e.g., a bromo-derivative).

Transmetalation: The resulting Pd(II) complex reacts with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, yielding the substituted imidazo[4,5-b]pyridine product and regenerating the active Pd(0) catalyst. nih.gov

The efficiency and outcome of these catalytic cycles are influenced by various factors, including the specific metal catalyst (Pd, Cu, Ru, Fe), the structure of the phosphine (B1218219) ligands (e.g., XantPhos, BINAP), solvents, and temperature. mdpi.comnih.gov

Understanding Regioselectivity and Tautomerism in Imidazo[4,5-b]pyridine Chemistry

Two key challenges in the chemistry of imidazo[4,5-b]pyridines are controlling regioselectivity during substitution reactions and understanding the tautomeric equilibria. The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can potentially be substituted, leading to mixtures of isomers.

Regioselectivity is a significant issue, particularly in N-alkylation reactions. nih.govmdpi.com The alkylation of an N-unsubstituted 3H-imidazo[4,5-b]pyridine can occur on the N1, N3, or N4 nitrogen atoms of the heterocyclic system. The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkylating agents like allyl bromide or propargyl bromide under phase transfer catalysis conditions predominantly leads to the N3-substituted product. uctm.edu However, the alkylation of 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines can result in a mixture of N3 and N4 regioisomers. nih.gov The precise ratio of these isomers often depends on the reaction conditions and the nature of the substituents. The structural assignment of these regioisomers requires advanced analytical techniques, such as 2D NMR spectroscopy (NOESY and HMBC), to unambiguously determine the site of substitution. nih.gov

Tautomerism is another inherent feature of this heterocyclic system. For a generic 2-substituted imidazo[4,5-b]pyridine, two principal tautomeric forms can exist: the 1H- and the 3H-tautomer. The position of this tautomeric equilibrium is influenced by factors such as the nature and position of substituents on the ring, the solvent, and the physical state (solution vs. solid). In some cases, compounds are isolated as inseparable mixtures of tautomers. nih.gov The different tautomers can exhibit distinct chemical reactivity and biological activity, making the study of their equilibrium critical. researchgate.net

Table 2: Regioisomers formed during Alkylation of Imidazo[4,5-b]pyridines

Starting Scaffold Alkylating Agent Reaction Conditions Major Products Reference
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Allyl bromide K₂CO₃, TBAB, DMF 3-allyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine uctm.edu

Investigation of Side Reactions and Byproduct Formation in Synthetic Processes

A common source of byproducts is incomplete reaction or alternative reaction pathways. For instance, in multi-step one-pot syntheses, intermediates may persist if a subsequent step is slow or inefficient. In the synthesis of 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines, an intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, can be isolated. acs.org While some derivatives of this intermediate readily cyclize to the desired product, others require heating in the presence of a base to complete the transformation, indicating that incomplete cyclization can be a potential source of impurities. acs.org

Non-selective reactions are another major cause of byproduct formation. As mentioned previously, the N-alkylation of the imidazo[4,5-b]pyridine core is often not selective, leading to mixtures of monoalkylated and even polyalkylated products. mdpi.com This lack of selectivity necessitates careful chromatographic separation to isolate the desired regioisomer.

Side reactions can also occur with the reagents used. In a reduction reaction of a mdpi.comrsc.orgthiazolo[4,5-b]pyridine using ammonia (B1221849) borane, the desired 2,3-dihydro product was formed in low yield along with significant amounts of a disulfide and an aminoborane (B14716983) byproduct, highlighting the potential for the reducing agent to participate in unintended reaction pathways. beilstein-journals.org

In transition-metal-catalyzed reactions, side reactions can include ligand degradation, catalyst deactivation, or homocoupling of the starting materials. Careful optimization of reaction parameters, including catalyst loading, ligand choice, temperature, and reaction time, is critical to minimize these competing processes.

Computational and Theoretical Investigations of 2 Ethoxy 3h Imidazo 4,5 B Pyridine and Imidazo 4,5 B Pyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational research on imidazo[4,5-b]pyridine derivatives. It provides a robust framework for investigating the electronic structure and predicting various molecular properties with a favorable balance between accuracy and computational cost. mdpi.comresearch-nexus.net

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in imidazo[4,5-b]pyridine derivatives. These geometry optimizations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted 6-bromo-imidazo[4,5-b]pyridine derivatives show that the imidazo[4,5-b]pyridine ring system is typically planar. nih.govresearchgate.net In one study, the planarity of this core was confirmed with a maximum deviation of only 0.016 (2) Å. nih.gov Theoretical calculations at the B3LYP/6-31++G(d,p) level of theory have been used to obtain optimized structures that show good correlation with experimental data from single-crystal X-ray diffraction. tandfonline.com This synergy between theoretical and experimental methods provides a high degree of confidence in the determined molecular structures. mdpi.com DFT analysis also sheds light on how different substituents affect the geometry; for example, an allyl substituent was found to be nearly perpendicular to the imidazo[4,5-b]pyridine plane, while a benzene (B151609) ring was only slightly inclined. nih.gov

Table 1: Comparison of Selected Experimental and Optimized Bond Lengths (Å) for a 6-bromo-imidazo[4,5-b]pyridine Derivative

Bond Experimental (Å) Calculated (DFT) (Å)
Br1-C11 1.907(4) 1.909
Br1-C12 1.907(2) 1.907

Data sourced from a study on 6-bromo-imidazo[4,5-b]pyridine derivatives. tandfonline.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

DFT calculations have been employed to determine the HOMO-LUMO energies and the corresponding energy gaps for various imidazo[4,5-b]pyridine derivatives. nih.govjocpr.com For example, in a study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap was 2.3591 eV. nih.gov Another derivative, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, was found to have a smaller energy gap of 1.6731 eV. iucr.org These studies demonstrate how substituents can modulate the electronic properties of the imidazo[4,5-b]pyridine core, which is essential for designing materials for applications like organic solar cells. jocpr.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Imidazo[4,5-b]pyridine Derivatives

Derivative EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Derivative A nih.gov -3.1033 -0.7442 2.3591
Derivative B iucr.org -4.0238 -2.3507 1.6731

Derivative A: 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. Derivative B: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine.

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. nih.gov By mapping the electrostatic potential onto the electron density surface, MEPs allow for the visual identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In these maps, red areas typically indicate negative potential (sites prone to electrophilic attack), while blue areas indicate positive potential (sites prone to nucleophilic attack).

For imidazo[4,5-b]pyridine derivatives, MEP analysis has been used to predict reactive sites for intermolecular interactions. nih.govuctm.eduresearchgate.net Studies show that the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings are typically the most electron-rich regions, making them susceptible to interactions with hydrogen-bond donors and metal ions. mdpi.comuctm.edunih.gov This information is crucial for understanding how these molecules might bind to biological targets or self-assemble in the solid state. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational flexibility of molecules and their interactions with other molecules, such as proteins or solvents.

In the context of imidazo[4,5-b]pyridine derivatives, MD simulations have been instrumental in studying their potential as therapeutic agents. For instance, MD simulations of newly designed imidazo[4,5-b]pyridine-based Aurora kinase inhibitors were performed for 50 nanoseconds to assess the stability of the ligand-protein complex. mdpi.combohrium.comnih.gov These simulations help to understand how the inhibitor binds to the active site of the enzyme and can predict the stability of this interaction, which is a key factor in drug efficacy. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[4,5-b]pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Numerous QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives, particularly for their anticancer activity as Aurora kinase inhibitors. mdpi.comnih.govbenthamdirect.com In one such study, various QSAR methods, including HQSAR, CoMFA, and CoMSIA, were used to model a dataset of 65 imidazo[4,5-b]pyridine derivatives. mdpi.com The resulting models showed high statistical significance, with cross-validation coefficients (q²) ranging from 0.866 to 0.905, indicating good predictive ability. mdpi.com These models generate 3D contour maps that highlight which structural features are favorable or unfavorable for activity, providing clear guidance for the design of more potent inhibitors. nih.gov

Table 3: Statistical Results of QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents

Model q² (Cross-validation) r² (Non-cross-validation) r²pred (External validation)
HQSAR 0.892 0.948 0.814
CoMFA 0.866 0.983 0.829
CoMSIA 0.877 0.995 0.758
TopomerCoMFA 0.905 0.971 0.855

Data from a QSAR study on 65 imidazo[4,5-b]pyridine derivatives. mdpi.com

Theoretical Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal is essential for rationalizing its packing and physical properties. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal.

This technique has been widely applied to various crystalline derivatives of imidazo[4,5-b]pyridine. research-nexus.netnih.govresearchgate.nettandfonline.com The analysis generates a 3D surface around a molecule, color-coded to show different intermolecular contacts. A corresponding 2D fingerprint plot summarizes these interactions quantitatively. For example, in the crystal structure of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (35.9%), H···Cl/Cl···H (15.0%), and H···C/C···H (12.4%) contacts. nih.gov Similarly, for another derivative, H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions were found to be dominant. researchgate.net These studies provide a detailed picture of how molecules recognize each other and assemble in the solid state, driven by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. nih.govresearchgate.net

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Imidazo[4,5-b]pyridine Derivatives

Contact Type Contribution (%) for Derivative C nih.gov Contribution (%) for Derivative D researchgate.net
H···H 35.9 48.1
H···C/C···H 12.4 -
H···Br/Br···H 10.8 15.0
H···Cl/Cl···H 15.0 -
H···N/N···H 7.5 -
H···O/O···H - 12.8
C···C 5.5 -
C···Br/Br···C 5.9 -
C···N/N···C 4.0 -

Derivative C: 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. Derivative D: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine.

Quantum Chemical Studies on Chemical Reactivity and Stability Profiles

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the chemical reactivity and stability of heterocyclic compounds like 2-ethoxy-3H-imidazo[4,5-b]pyridine and its parent system, imidazo[4,5-b]pyridine. These computational methods allow for the detailed analysis of electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals, which are crucial in determining the molecule's behavior in chemical reactions.

Theoretical investigations into the imidazo[4,5-b]pyridine scaffold reveal its versatile electronic nature, which can be fine-tuned by the introduction of various substituents. jocpr.comuctm.edu The stability and reactivity of these compounds are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and lower stability. irjweb.com

For the parent imidazo[4,5-b]pyridine system, computational studies have established the fundamental electronic landscape. The presence of nitrogen atoms in both the imidazole and pyridine rings leads to a non-uniform distribution of electron density, creating regions of varying electrostatic potential. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing these regions, where areas of negative potential (typically colored in shades of red) indicate electron-rich sites prone to electrophilic attack, and regions of positive potential (colored in shades of blue) denote electron-deficient sites susceptible to nucleophilic attack. uctm.edu In the imidazo[4,5-b]pyridine core, the nitrogen atoms are typically the most electron-rich centers.

The introduction of an ethoxy group (-OCH2CH3) at the 2-position of the 3H-imidazo[4,5-b]pyridine ring is expected to significantly modulate its electronic properties. The ethoxy group is a strong electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the imidazole ring. This donation of electron density into the heterocyclic system would likely raise the energy of the HOMO, making the molecule a better electron donor and thus more susceptible to electrophilic attack. Conversely, the LUMO energy might also be affected, leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. This reduced energy gap would suggest an enhanced chemical reactivity for this compound.

Studies on various substituted imidazo[4,5-b]pyridine derivatives have consistently shown that electron-donating groups increase the electron density on the heterocyclic ring system, influencing the sites of chemical reactions. researchgate.netnih.gov This principle allows for the rational design of derivatives with specific reactivity profiles.

The following table summarizes key quantum chemical parameters that are typically calculated to assess the reactivity and stability of such compounds. While specific values for this compound are not available in the provided search results, the table illustrates the type of data generated in such computational studies.

ParameterDescriptionExpected Influence of 2-ethoxy Group
EHOMOEnergy of the Highest Occupied Molecular OrbitalIncrease (less negative value)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalMay slightly increase or decrease
Egap (LUMO-HOMO)Energy gapDecrease
Ionization Potential (I)Energy required to remove an electron (approximated as -EHOMO)Decrease
Electron Affinity (A)Energy released when an electron is added (approximated as -ELUMO)May slightly change
Global Hardness (η)Resistance to change in electron distribution ( (I-A)/2 )Decrease
Global Softness (S)Reciprocal of hardness ( 1/η )Increase
Electronegativity (χ)Power to attract electrons ( (I+A)/2 )May slightly decrease
Electrophilicity Index (ω)Measure of electrophilic power ( χ²/2η )May vary

This table is illustrative and shows the expected trends based on the electron-donating nature of the ethoxy group.

Medicinal Chemistry and Biological Activity Studies of Imidazo 4,5 B Pyridines: Mechanistic and Structure Activity Perspectives

Structure-Activity Relationship (SAR) Studies of Imidazo[4,5-b]pyridine Derivatives, Including 2-ethoxy Analogues

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. mdpi.com SAR studies have been instrumental in optimizing the potency and selectivity of these compounds against various targets.

Systematic modifications of the imidazo[4,5-b]pyridine core have revealed key structural features that govern biological activity. For instance, in the pursuit of anticancer agents, the introduction of a diaryl pharmacophore at the 2- and 3-positions of the 3H-imidazo[4,5-b]pyridine ring system has been explored. researchgate.net

Studies on 2,6-disubstituted imidazo[4,5-b]pyridines have shown that substituents on the phenyl ring at position 6 significantly influence antiproliferative activity. Notably, derivatives with a p-hydroxy substituent on the phenyl ring displayed strong activity against several human cancer cell lines, with IC50 values in the low micromolar range. mdpi.com The N-methyl derivative with a p-hydroxyphenyl group at position 6 was identified as a particularly active compound. mdpi.com

In the context of kinase inhibition, modifications at the C2, C6, and C7 positions have been critical for achieving high potency and selectivity. For Aurora kinase inhibitors, it was found that substitution at the 6-position was sterically limited, yet a chloro group at this position significantly enhanced potency compared to the unsubstituted analogue. acs.org The exploration of substituents at the 2-position of the imidazo[4,5-b]pyridine core has been shown to modulate interactions with the solvent-accessible area of the ATP-binding pocket in kinases. acs.orgsci-hub.se For example, replacing a 2-dimethylaminophenyl group with other moieties was a key strategy in optimizing Aurora kinase inhibitors. acs.org

Furthermore, the introduction of amidino groups at the phenyl ring of 2-phenylimidazo[4,5-b]pyridines has been shown to yield compounds with potent and selective antiproliferative activity against colon carcinoma cell lines, with IC50 values in the sub-micromolar range. mdpi.comnih.gov Specifically, a compound bearing a 2-imidazolinyl group at the phenyl ring showed strong and selective activity. mdpi.comnih.gov

The isomeric form of the imidazopyridine core is a critical determinant of biological activity. mdpi.com The arrangement of the nitrogen atoms within the pyridine (B92270) ring and the fusion pattern of the imidazole (B134444) ring create distinct chemical environments that lead to different biological profiles. mdpi.com

For example, a comparative study of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers as inhibitors of Bruton's tyrosine kinase (BTK) revealed that the imidazo[4,5-c]pyridine scaffold exhibited significantly higher activity. nih.gov This highlights that even subtle changes in the heterocyclic core can lead to profound differences in inhibitory potential.

In another study, 1H-imidazo[4,5-b]pyridine derivatives were found to be significantly more effective as inotropic agents compared to their imidazo[4,5-c] isomers. researchgate.net Conversely, in the development of Src family kinase inhibitors, a new hinge region junction based on the imidazo[4,5-c]pyridin-2-one scaffold was designed, suggesting its suitability for targeting this kinase family. nih.gov The choice of the imidazo[4,5-c]pyridine-2-one scaffold was also driven by a less crowded intellectual property landscape compared to more popular kinase inhibitor scaffolds. acs.org

Exploration of Imidazo[4,5-b]pyridines as Inhibitors/Modulators of Specific Biological Targets

The structural resemblance of imidazo[4,5-b]pyridines to purines makes them ideal candidates for targeting ATP-binding sites in enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways. nih.govrjraap.com

Imidazo[4,5-b]pyridine derivatives have been extensively investigated as inhibitors of various kinases implicated in cancer and other diseases.

FLT3 and Aurora Kinases: A significant body of research has focused on the development of imidazo[4,5-b]pyridines as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are important targets in acute myeloid leukemia (AML). nih.govnih.govuq.edu.au Optimization of an imidazo[4,5-b]pyridine series led to the identification of potent dual inhibitors with nanomolar affinity for both wild-type and mutant forms of FLT3, as well as Aurora-A and Aurora-B kinases. nih.govacs.org For instance, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) emerged as a preclinical development candidate, potently inhibiting Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM). nih.govnih.govuq.edu.auacs.org

GSK3β: While much of the research on GSK3β inhibition has focused on related scaffolds like imidazo[1,2-b]pyridazines and imidazo[1,5-a]pyridines, these studies underscore the potential of the broader imidazopyridine class as kinase inhibitors. acs.orgnih.gov The development of potent and brain-penetrant imidazo[1,2-b]pyridazine-based GSK3β inhibitors highlights the adaptability of the core structure for targeting different kinases. acs.org

Cyclin-Dependent Kinases (CDKs): Imidazo[4,5-b]pyridines have also been explored as inhibitors of CDKs. nih.gov A series of novel imidazo[4,5-b]pyridine derivatives were designed and synthesized, with several compounds showing remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 μM. nih.gov Related scaffolds like imidazo[1,2-b]pyridazines have also been identified as potent and selective CDK inhibitors. researchgate.net

The binding of imidazo[4,5-b]pyridine inhibitors to the ATP-binding site of kinases is often characterized by crucial hydrogen bonding interactions with the hinge region of the enzyme. This region connects the N- and C-lobes of the kinase domain and is critical for inhibitor binding.

Modeling and SAR studies have suggested that for Aurora-A kinase, the pyridine nitrogen and the imidazole NH of the imidazo[4,5-b]pyridine core form hydrogen bonds with the backbone of Ala213 in the hinge region. acs.org Similarly, X-ray crystallography of a B-Raf kinase in complex with an imidazo[4,5-b]pyridine inhibitor revealed that the imidazo (B10784944) core forms hydrogen bonds with the NH and carbonyl groups of Cys532 in the hinge region. sci-hub.se These interactions anchor the inhibitor in the active site and are a common feature for this class of compounds. sci-hub.se

Substituents on the imidazo[4,5-b]pyridine scaffold can project into the solvent-accessible region of the ATP-binding pocket, providing opportunities to enhance potency and selectivity. In the case of Aurora kinase inhibitors, it was suggested that a 2-dimethylaminophenyl substituent points towards the solvent-accessible area. acs.org

Further exploration of this solvent channel was a key strategy in the optimization of B-Raf inhibitors. sci-hub.se By introducing various substituents at the 2-position of the imidazo core, researchers aimed to probe the exterior of the ATP cleft. sci-hub.se Similarly, in the design of imidazo[4,5-c]pyridin-2-one inhibitors for Src family kinases, different polar and nonpolar groups were introduced at the N1 position of the imidazolone (B8795221) ring to explore interactions with the amino acids surrounding the solvent region. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE4B, PDE10)

The imidazo[4,5-b]pyridine core has been identified as a promising scaffold for the development of potent and selective phosphodiesterase (PDE) inhibitors, particularly for PDE10A. nih.govnih.gov Research into novel imidazo[4,5-b]pyridines as PDE10A inhibitors has shown that this scaffold can yield compounds with nanomolar potency. nih.govnih.gov

Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the imidazo[4,5-b]pyridine core for PDE10A inhibitory activity. For instance, a methoxy (B1213986) substituent on the imidazo[4,5-b]pyridine ring was found to be crucial for binding affinity. nih.gov While direct data for the 2-ethoxy derivative is not extensively available, the potent activity of the analogous methoxy derivative suggests that small alkoxy groups at the 2-position are favorable for inhibition. The replacement of a more metabolically labile group with the imidazo[4,5-b]pyridine core has been shown to improve oral bioavailability while maintaining high potency. nih.govnih.gov

Five of the most potent and structurally diverse imidazo[4,5-b]pyridines, with PDE10A IC50 values ranging from 0.8 to 6.7 nM, have been advanced into further studies, indicating the therapeutic potential of this class of compounds for conditions such as schizophrenia. nih.govnih.gov

Table 1: PDE10A Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundPDE10A IC50 (nM)
4 6.7
7 1.1
12b 0.8
24a 1.1
24b 1.4

Data sourced from studies on potent imidazo[4,5-b]pyridine-based PDE10A inhibitors. nih.govnih.gov

Lumazine (B192210) Synthase Inhibition Mechanisms

The enzyme lumazine synthase, which is involved in the biosynthesis of riboflavin, represents a key target for the development of novel antimicrobial agents because this pathway is absent in humans. nih.govnih.gov The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to inhibit this enzyme.

In-silico docking studies have been employed to understand the interactions between [1H,3H] imidazo[4,5-b] pyridine derivatives and the active site of Mycobacterium tuberculosis lumazine synthase. nih.govnih.gov These studies suggest that the inhibitory activity is a result of a combination of hydrogen bonding, hydrophobic interactions, aromatic interactions, and van der Waals forces, which stabilize the enzyme-inhibitor complex. nih.govnih.gov While specific inhibitory data for 2-ethoxy-3H-imidazo[4,5-b]pyridine is not detailed, the research indicates that substituents on the imidazo[4,5-b]pyridine core play a critical role in determining the potency of these compounds as lumazine synthase inhibitors. nih.govnih.gov

Angiotensin II and Thromboxane (B8750289) A2 Receptor Antagonism Studies

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of several G-protein coupled receptors, including the angiotensin II and thromboxane A2 receptors. nih.gov

Angiotensin II Receptor Antagonism: The imidazo[4,5-b]pyridine nucleus has been successfully incorporated into potent and orally active angiotensin II receptor antagonists. nih.govnih.gov These compounds are designed to specifically block the AT1 receptor subtype, thereby antagonizing the biological actions of angiotensin II, such as vasoconstriction and aldosterone (B195564) release. nih.gov This makes them effective in the management of hypertension. nih.gov A patent for imidazo[4,5-b]pyridine derivatives as angiotensin II antagonists highlights their potential in cardiovascular medicine. epo.org

Thromboxane A2 Receptor Antagonism: Certain imidazo[4,5-b]pyridine derivatives have also been investigated for their ability to antagonize the thromboxane A2 receptor. nih.gov Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. nih.gov Antagonists of the thromboxane A2/prostaglandin H2 receptor can prevent these effects without impacting the synthesis of other beneficial prostaglandins (B1171923) like prostacyclin. nih.gov The development of compounds with this mechanism of action holds promise for the treatment of various cardiovascular and thromboembolic diseases.

Mechanistic Investigations of Tyrosine Kinase Inhibition in Anticancer Activity

The 3H-imidazo[4,5-b]pyridine ring system has been explored for the development of novel anticancer agents, with a focus on tyrosine kinase inhibition. nih.govnih.gov

Specifically, derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers. nih.gov Through analysis of the human kinome, the imidazolopyridine ring was selected as a novel hinge-binding scaffold for c-Met inhibitors. nih.gov Structure-activity relationship studies of a series of these derivatives led to the identification of a compound with excellent enzymatic and cellular activity, good metabolic stability, and favorable pharmacokinetic properties. nih.gov This compound demonstrated oral activity in inhibiting tumor growth in a xenograft model. nih.gov

Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against several cancer cell lines, including MCF-7, MDA-MB-468, K562, and SaOS2. nih.gov

Interactions with Nucleic Acids: DNA and RNA Binding Studies

Specific Interactions with G-Quadruplex Structures

G-quadruplexes are four-stranded secondary structures found in guanine-rich regions of DNA and RNA, and they have emerged as important targets for anticancer drug design. nih.gov The stabilization of G-quadruplexes, particularly in the promoter regions of oncogenes like c-MYC, can lead to the downregulation of gene expression. nih.gov While research on pyridoquinazoline derivatives has shown their ability to interact with the c-MYC G-quadruplex, specific investigations into the interaction of this compound with these structures have not been reported. nih.gov

Investigation of Antimicrobial Mechanisms of Action

The imidazo[4,5-b]pyridine scaffold is a versatile motif that has been incorporated into various compounds with demonstrated antimicrobial properties. researchgate.net

Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives against a range of bacterial and fungal pathogens. nih.govnih.govnih.govmdpi.comresearchgate.netnih.gov For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown prominent antibacterial and antifungal activity. researchgate.net The mechanism of action for some of these compounds is proposed to be the inhibition of essential microbial enzymes, such as lumazine synthase. nih.govnih.gov

In one study, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antibacterial activity. mdpi.com While most of the tested compounds were inactive, a derivative containing a 2-imidazolinyl amidino group showed moderate activity against E. coli. mdpi.com This highlights the critical role of specific substitutions in determining the antimicrobial spectrum and potency of imidazo[4,5-b]pyridine-based compounds.

Differential Effects on Gram-Positive and Gram-Negative Bacterial Strains

Research into the antibacterial properties of imidazo[4,5-b]pyridine derivatives has revealed varied efficacy against different bacterial types. Notably, some studies indicate a more pronounced effect on Gram-positive bacteria compared to their Gram-negative counterparts. researchgate.netnih.gov This differential activity is a key aspect of their structure-activity relationship (SAR).

A study involving a series of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides demonstrated that these compounds exhibited activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Staphylococcus typhi) bacteria. ijpbs.com Within this series, certain compounds showed greater effectiveness against Gram-negative strains. ijpbs.com

In another study, newly synthesized imidazo[4,5-b]pyridine derivatives were tested against the Gram-positive Bacillus cereus and the Gram-negative Escherichia coli. The results clearly indicated that the Gram-positive bacteria were more susceptible to these compounds, while the Gram-negative strain showed higher resistance. researchgate.netnih.gov This suggests that the structural characteristics of these derivatives play a crucial role in their mechanism of action, which may be related to the differences in the cell wall composition between Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound TypeGram-Positive Strain(s) TestedGram-Negative Strain(s) TestedObserved ActivityReference
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesBacillus subtilis, Staphylococcus aureusEscherichia coli, Staphylococcus typhiActive against both, with some compounds more effective against Gram-negative bacteria. ijpbs.com
Substituted 2-phenyl-3H-imidazo[4,5-b]pyridinesBacillus cereusEscherichia coliGram-positive bacteria were more sensitive; Gram-negative bacteria were more resistant. researchgate.netnih.gov
Trisubstituted ImidazopyridinesStaphylococcus aureusEscherichia coliA derivative with methyl and nitro groups showed significant activity against both. nih.gov

Molecular Docking Studies to Predict Binding Modes and Key Interactions with Biological Macromolecules

To elucidate the potential mechanisms of action at a molecular level, molecular docking studies have been employed for various imidazo[4,5-b]pyridine derivatives. These computational techniques help in predicting how these compounds might bind to the active sites of essential bacterial enzymes, thus inhibiting their function and leading to an antibacterial effect.

For instance, molecular docking has been used to study the interactions of imidazo[4,5-b]pyridine derivatives with dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. researchgate.netnih.gov These studies help in understanding the binding modes of different regioisomers and predicting their potential as inhibitors. researchgate.netnih.gov

In the context of antitubercular activity, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were docked into the crystal structure of DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in Mycobacterium tuberculosis. nih.gov The docking simulations were performed to understand the binding interactions and to correlate them with the observed in vitro antitubercular activity. nih.gov The study successfully identified compounds with good potency and predicted their binding modes within the DprE1 active site. nih.gov

Identification of Crucial Amino Acid Residues in Ligand Binding Sites

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the target enzyme's binding site that are crucial for ligand interaction. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are vital for the stability of the ligand-enzyme complex and for the inhibitory activity of the compound.

In the docking studies of imidazo[4,5-b]pyridine derivatives with DHFR, the analysis revealed important interactions with the amino acid residues of the enzyme's active site. researchgate.net For the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives targeting DprE1, the docking analysis showed that the nitro group on the phenoxy ring was designed to interact with the Cys387 residue of the enzyme. nih.gov The computational studies also revealed promising interactions with other residues, providing novel insights into the binding mechanism that could guide the future design of more potent inhibitors. nih.gov

Future Directions and Emerging Research Avenues for 2 Ethoxy 3h Imidazo 4,5 B Pyridine

Development of Novel and Sustainable Synthetic Methodologies with Green Chemistry Principles

The synthesis of imidazo[4,5-b]pyridines has traditionally relied on methods such as the condensation of pyridine-2,3-diamines with carboxylic acids or aldehydes. mdpi.com While effective, these approaches often involve harsh reaction conditions. The future of synthesizing 2-ethoxy-3H-imidazo[4,5-b]pyridine and its derivatives lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies.

Recent advancements have already showcased the potential of eco-friendly approaches. For instance, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been achieved using phosphoric acid as a catalyst in glycerol, a biodegradable solvent. researchgate.net This method offers advantages like shorter reaction times, easier workup, and excellent yields. researchgate.net Other green approaches include microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net

Future research should focus on expanding the repertoire of green synthetic methods. This includes the exploration of:

Catalyst-free reactions: The use of water as a solvent for thermal, air-oxidative cyclocondensation reactions of 2,3-diaminopyridine (B105623) with aldehydes has demonstrated excellent yields without the need for an oxidative reagent. mdpi.com

Reusable catalysts: Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a reusable heterogeneous catalyst for the synthesis of imidazopyridine derivatives. mdpi.com

Micellar catalysis: Aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS), can facilitate reactions such as the Cu(II)-ascorbate-catalyzed A³-coupling for the synthesis of imidazo[1,2-a]pyridines, offering an environmentally friendly alternative to traditional organic solvents. acs.org

By embracing these green chemistry principles, the synthesis of this compound and related compounds can become more economical, safer, and environmentally benign.

Exploration of Undiscovered Biological Targets for Imidazo[4,5-b]pyridine Scaffolds

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines has driven much of the investigation into its biological activities. mdpi.comirb.hr This has led to the discovery of its potential as kinase inhibitors, particularly Aurora kinase inhibitors, for anticancer applications. nih.govnih.gov However, the full spectrum of its biological targets remains largely uncharted territory.

Future research should aim to identify and validate novel biological targets for the imidazo[4,5-b]pyridine scaffold. This exploration could unveil new therapeutic applications beyond the current focus. Potential areas of investigation include:

Antimicrobial agents: Certain imidazo[4,5-b]pyridine derivatives have shown promising activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. eurjchem.comnih.gov Further studies could focus on identifying the specific microbial enzymes or pathways inhibited by these compounds, potentially leading to the development of new antibiotics to combat multidrug-resistant pathogens. nih.gov For example, some derivatives have been investigated as potential inhibitors of tyrosyl-tRNA. uctm.edu

Anti-inflammatory agents: The anti-inflammatory properties of some imidazo[4,5-b]pyridine derivatives have been noted. ontosight.ai One derivative has been studied for its ability to reduce the inflammatory response in retinal ischemia. mdpi.com Investigating their mechanism of action, for instance, their effect on cyclooxygenase (COX) enzymes, could lead to new treatments for inflammatory diseases. nih.gov

Neurological disorders: The imidazo[4,5-b]pyridine scaffold has been identified in compounds with potential applications in neurological disorders, acting as GABA-A receptor positive allosteric modulators. mdpi.comvietnamjournal.ru Further exploration in this area could yield novel treatments for anxiety, epilepsy, and other central nervous system conditions.

A systematic approach, combining high-throughput screening with target identification techniques, will be crucial in uncovering the diverse biological roles of the imidazo[4,5-b]pyridine scaffold.

Integration of Advanced Computational Modeling for Rational Design and Lead Optimization

The integration of advanced computational modeling is set to revolutionize the discovery and development of drugs based on the this compound scaffold. Computational tools offer a powerful means to accelerate the design-synthesize-test cycle, leading to more potent and selective drug candidates with improved pharmacokinetic profiles.

Key computational approaches that will drive future research include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have already demonstrated the utility of CoMFA and CoMSIA models in identifying key structural requirements for activity. nih.gov These models can be used to predict the potency of newly designed analogs, guiding synthetic efforts towards more promising compounds. nih.gov

Molecular Docking: Docking studies provide valuable insights into the binding modes of imidazo[4,5-b]pyridine derivatives within the active sites of their biological targets. nih.gov This information is critical for understanding the molecular basis of their activity and for designing modifications that enhance binding affinity and selectivity. For example, docking studies have been used to understand the interaction of these compounds with the active site of CDK9. nih.gov

Density Functional Theory (DFT) Calculations: DFT computations can be employed to investigate the electronic properties, tautomeric forms, and reactivity of imidazo[4,5-b]pyridine derivatives. nih.gov This theoretical understanding can aid in predicting reaction outcomes and in designing molecules with desired electronic characteristics for optimal target interaction. irb.hr

ADMET Prediction: Computational tools like ADMETlab 2.0 can be used to evaluate the drug-likeness properties of synthesized compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov This early-stage assessment helps in prioritizing compounds with favorable pharmacokinetic properties for further development.

By harnessing the predictive power of these computational methods, researchers can rationally design and optimize this compound derivatives, significantly increasing the efficiency of the drug discovery process.

Multidisciplinary Approaches in Imidazo[4,5-b]pyridine Research for Complex Biological Systems

The complexity of biological systems necessitates a multidisciplinary approach to fully elucidate the therapeutic potential of this compound and its analogs. Future research will benefit immensely from collaborations between chemists, biologists, pharmacologists, and computational scientists.

Key areas where multidisciplinary collaboration will be essential include:

Systems Biology: Understanding the impact of imidazo[4,5-b]pyridine derivatives on entire biological networks, rather than just isolated targets, will provide a more holistic view of their effects. This requires integrating experimental data from genomics, proteomics, and metabolomics with computational modeling.

Chemical Biology: The development of chemical probes based on the imidazo[4,5-b]pyridine scaffold will be invaluable for studying biological processes in living systems. These probes can be used to identify new protein targets and to dissect complex signaling pathways.

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling: Integrating experimental PK/PD data with computational models will enable a better prediction of the in vivo efficacy and optimal dosing regimens for drug candidates. This is crucial for translating promising preclinical findings into successful clinical outcomes.

Development of pH Probes: The fluorescent properties of some imidazo[4,5-b]pyridine derivatives, such as iminocoumarins, make them potential candidates for development as pH sensors in different solvents and biological environments. irb.hr

By fostering a collaborative research environment, the scientific community can tackle the complex challenges associated with drug discovery and development, ultimately translating the promise of the this compound scaffold into tangible therapeutic benefits.

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-3H-imidazo[4,5-b]pyridine and its derivatives?

The synthesis of imidazo[4,5-b]pyridine derivatives often involves condensation reactions with functionalized precursors. For example:

  • Phase Transfer Catalysis (PTC): Reacting pyridine-2,3-diamine derivatives with aldehydes (e.g., benzaldehyde) under PTC conditions in solvents like DMF yields halogenated analogs (e.g., 7-bromo-2-phenyl derivatives) .
  • Key Precursors: 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can serve as a precursor for cyclization with arylidenemalononitriles, producing aminoimidazodipyridines. DFT studies confirm reaction feasibility and stability of intermediates .
  • Cross-Coupling Reactions: Palladium-catalyzed regioselective C2-arylation using iodobenzene derivatives enables functionalization at specific positions .

Q. How should this compound be handled in experimental settings?

  • Solubility: The compound is sparingly soluble in aqueous buffers (e.g., 0.25 mg/mL in PBS). For biological assays, prepare stock solutions in DMSO (20–30 mg/mL) and dilute with aqueous buffers (e.g., 1:1 DMF:PBS) to minimize organic solvent toxicity .
  • Storage: Store crystalline solids at -20°C; solutions in DMSO remain stable for ≤1 month at -20°C .
  • Safety: Use PPE (gloves, goggles) due to potential toxicity. Avoid inhalation and contact with skin .

Q. What spectroscopic and crystallographic methods are used for structural validation?

  • X-Ray Crystallography: Resolves dihedral angles between imidazopyridine and substituent rings (e.g., 35.5°–87.6° for phenyl/pyridine groups) and confirms planar imidazopyridine systems (max. deviation: 0.013 Å) .
  • NMR/UV-Vis: Characterize electronic environments (e.g., λmax at 244–286 nm for ethyl/methyl derivatives) and confirm regiochemistry .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) optimize synthesis and predict reactivity?

  • DFT Studies: Calculate reaction pathways for cyclization and substituent effects. For example, the Gibbs free energy of intermediates in aminoimidazodipyridine synthesis correlates with experimental yields .
  • AM1 Modeling: Predicts hydrogen bonding and electronic properties, aiding in rational design of derivatives with enhanced bioactivity .

Q. What mechanisms underlie the biological activity of imidazo[4,5-b]pyridine derivatives?

  • Enzyme Inhibition: Derivatives like BYK191023 selectively inhibit inducible nitric oxide synthase (iNOS) via competitive binding with l-arginine (Ki = 450 nM for iNOS vs. >500 μM for eNOS) .
  • Prototropic Behavior: In solution, 2-substituted derivatives exhibit acid-base equilibria (e.g., pKa = 4.2–6.8 for monocation formation), influencing bioavailability and interaction with biological targets .

Q. How should contradictory spectral or crystallographic data be resolved?

  • Case Example: Discrepancies in fluorescence lifetimes (single vs. multi-exponential decay) may arise from isomer equilibria (a-1 vs. b-1). Use time-resolved spectroscopy and semi-empirical calculations to validate dynamic interconversion .
  • Crystallographic Ambiguity: Aromatic π-π stacking (Cg⋯Cg distance: 3.772 Å) and solvent effects can distort bond angles. Refine data with high-resolution XRD and compare with DFT-optimized geometries .

Q. What strategies improve regioselectivity in functionalization?

  • Catalytic Systems: Al³⁺-Y zeolites promote regioselective arylations at C2 over C6 positions .
  • Protecting Groups: Use 3-((2-methoxyethoxy)methyl) to block N3 during cross-coupling, achieving >90% C2 selectivity .

Q. How do solvent and pH affect prototropic reactions?

  • Solvent Effects: Polar solvents stabilize zwitterionic forms, while nonpolar solvents favor neutral species. For 2-(2′-methoxyphenyl) derivatives, DMSO induces protonation at N1 (pKa* = 1.8), altering fluorescence properties .
  • pH-Dependent Stability: Below pH 3, dication formation (protonation at N1 and N4) dominates; above pH 9, deprotonation at >NH generates monoanions .

Methodological Tables

Q. Table 1: Solubility of this compound Derivatives

SolventSolubility (mg/mL)Application
DMSO20–30Stock solutions for bioassays
PBS (pH 7.2)0.25Dilute working solutions
Ethanol10Crystallization and NMR studies

Q. Table 2: Key Crystallographic Parameters

ParameterValueSignificance
Dihedral angle (imidazo vs. phenyl)67.7°–86.0°Predicts steric hindrance in binding
π-π stacking distance3.546 ÅStabilizes crystal packing
Planarity deviation≤0.013 ÅConfirms aromatic conjugation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.